

A Technical Guide to the Synthesis and Purification of Ivermectin B1 Monosaccharide

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For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the synthesis and purification of **Ivermectin B1 monosaccharide**. **Ivermectin B1 monosaccharide**, a key derivative of Ivermectin B1, is formed by the removal of the terminal oleandrose sugar unit. It serves as an important reference standard in impurity analysis and as a probe for detecting certain types of ivermectin resistance.[1][2] This guide details the synthetic pathway, experimental protocols for purification, and methods for characterization.

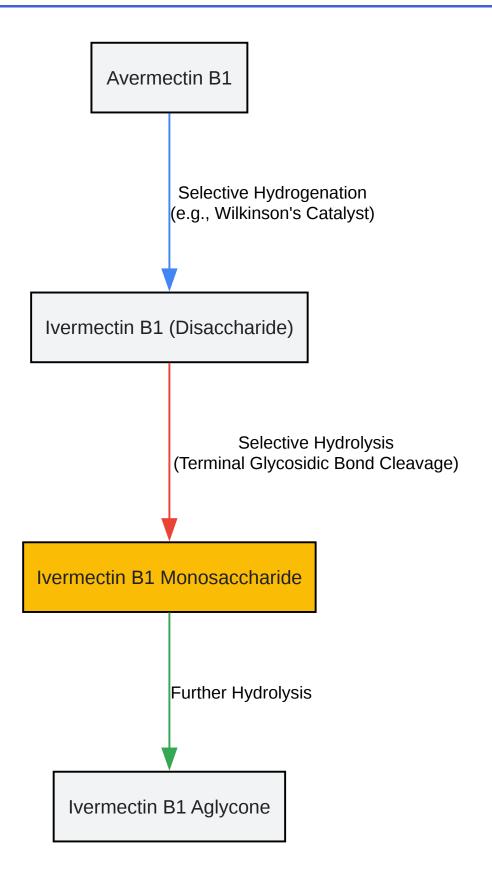
Synthesis of Ivermectin B1 Monosaccharide

The synthesis of **Ivermectin B1 monosaccharide** is a semi-synthetic process that begins with Ivermectin B1, which itself is derived from Avermectin B1 through selective hydrogenation.[3][4] The core of the synthesis involves the selective hydrolysis of the terminal glycosidic bond of the disaccharide moiety attached to the aglycone.

Synthetic Pathway

The overall pathway from the precursor Avermectin B1 to the **Ivermectin B1 monosaccharide** and the subsequent aglycone is a multi-step process. The key transformation for generating the target compound is a controlled hydrolysis reaction.





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Figure 1: Overall synthetic pathway from Avermectin B1 to Ivermectin B1 derivatives.



Experimental Protocol: Selective Acid Hydrolysis

While detailed, specific protocols for the selective synthesis are not extensively published, the procedure relies on the principles of acid-catalyzed hydrolysis of glycosidic bonds.[5][6][7] The key challenge is to achieve cleavage of the terminal sugar without removing the second sugar to produce the aglycone. This requires careful control of reaction conditions. Ivermectin is known to undergo degradation under acidic conditions, which can be leveraged for this synthesis.[3][8]

Objective: To selectively hydrolyze the terminal oleandrose unit from Ivermectin B1.

Materials:

- Ivermectin B1 (mixture of B1a and B1b)
- Dilute Hydrochloric Acid (e.g., 0.1 M HCl) or a solid acid catalyst (e.g., Amberlite resin)
- Methanol or Acetonitrile (HPLC grade)
- Sodium Bicarbonate solution (5% w/v)
- Ethyl Acetate
- · Anhydrous Sodium Sulfate
- Deionized Water

Procedure:

- Dissolution: Dissolve a known quantity of Ivermectin B1 in a suitable organic solvent such as methanol.
- Acidification: Add the dilute acid catalyst to the solution. The molar ratio of acid to ivermectin
 must be optimized to ensure selective hydrolysis.
- Reaction: Stir the mixture at a controlled temperature (e.g., 40-50°C).



- Monitoring: Monitor the reaction progress closely using High-Performance Liquid
 Chromatography (HPLC). Collect aliquots at regular intervals (e.g., every 30 minutes) and
 analyze to track the consumption of Ivermectin B1 and the formation of the monosaccharide
 and aglycone byproducts.
- Quenching: Once HPLC analysis shows the optimal yield of the monosaccharide, quench the reaction by adding a sufficient amount of sodium bicarbonate solution to neutralize the acid.
- Extraction: Remove the organic solvent (e.g., methanol) under reduced pressure. Extract the aqueous residue multiple times with ethyl acetate.
- Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate the filtrate in vacuo to yield the crude product mixture containing Ivermectin B1 monosaccharide.

Note: This protocol is a representative guideline. Optimization of acid concentration, temperature, and reaction time is critical to maximize the yield of the desired monosaccharide and minimize the formation of the aglycone.

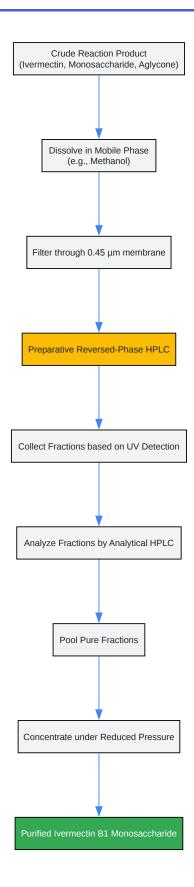
Purification of Ivermectin B1 Monosaccharide

The crude product from the synthesis is a mixture of unreacted Ivermectin B1, the desired **Ivermectin B1 monosaccharide**, and the Ivermectin B1 aglycone. Purification is typically achieved using chromatographic techniques, with reversed-phase chromatography being particularly effective.[9]

Purification Workflow

The general workflow involves preparing the crude material and subjecting it to preparative chromatography to isolate the target compound.





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Figure 2: General workflow for the purification of Ivermectin B1 monosaccharide.



Experimental Protocol: Preparative HPLC

Objective: To isolate **Ivermectin B1 monosaccharide** from the crude reaction mixture with high purity (>95%).

Instrumentation:

- Preparative High-Performance Liquid Chromatography (HPLC) system
- UV Detector
- Fraction Collector
- Reversed-Phase C18 column

Procedure:

- Sample Preparation: Dissolve the crude product in a minimal amount of methanol or the initial mobile phase. Filter the solution through a 0.45 μm filter to remove any particulate matter.
- · Chromatography:
 - Equilibrate the preparative C18 column with the starting mobile phase.
 - Inject the prepared sample onto the column.
 - Elute the compounds using a gradient of acetonitrile and water. The gradient will need to be optimized to achieve baseline separation between the starting material, product, and byproduct.
 - Monitor the elution profile at a wavelength of approximately 245 nm.[10]
- Fraction Collection: Collect fractions corresponding to the different peaks observed on the chromatogram. The Ivermectin B1 monosaccharide will elute between the more nonpolar Ivermectin B1 and the more polar aglycone.



- Purity Analysis: Analyze the collected fractions using an analytical HPLC method to determine the purity of each fraction.
- Final Processing: Pool the fractions containing the Ivermectin B1 monosaccharide with a
 purity of >95%. Remove the solvent via rotary evaporation or lyophilization to obtain the final
 product as a white solid.[11]

Data Presentation Physicochemical and Purity Data

The table below summarizes key properties of Ivermectin B1a monosaccharide.

Property	Value	Reference(s)
CAS Number	71837-27-9	[11]
Molecular Formula	C41H62O11	[11]
Molecular Weight	730.9 g/mol	[11]
Appearance	White Solid	[11]
Purity	>95% by HPLC	[11]
Solubility	Soluble in ethanol, methanol, DMF, DMSO. Poor water solubility.	[11][12]

Chromatographic Conditions

The following table presents typical conditions used for the analysis and purification of Ivermectin and its derivatives, which can be adapted for the monosaccharide.



Parameter	Condition 1	Condition 2	Condition 3	Reference(s)
Column	HALO C18 (150 x 4.6 mm, 2.7 μm)	Phenomenex Luna C18 (150 x 4.6 mm, 3 μm)	INERTSIL C-18 ODS (250 x 4.6 mm, 5 μm)	[3][10][13]
Mobile Phase A	Water	Water	Water	[10]
Mobile Phase B	Acetonitrile	Acetonitrile	Methanol	[10][13]
Elution Mode	Gradient	Isocratic (30:70 Water:Acetonitril e)	Isocratic (Acetonitrile:Met hanol)	[3][10][13]
Flow Rate	1.0 mL/min	1.0 mL/min	1.0 mL/min	[10][13]
Detection	UV at 245 nm	UV at 245 nm	UV at 245 nm	[10][13]
Column Temp.	Ambient	Ambient	Ambient	[10][13]

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